molecular formula C25H23NO5 B2957943 2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid CAS No. 939909-76-9

2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid

Cat. No.: B2957943
CAS No.: 939909-76-9
M. Wt: 417.461
InChI Key: AXITYCQIAPIYHW-UHFFFAOYSA-N
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Description

This compound features a phenoxyacetic acid backbone with a 2-ethyl substituent on the phenyl ring, where the ethyl group is further functionalized with a [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc)-protected amine. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . Its structure combines aromatic, ether, and carbamate functionalities, making it valuable in solid-phase peptide synthesis (SPPS) and bioconjugation applications.

Properties

IUPAC Name

2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)16-30-18-11-9-17(10-12-18)13-14-26-25(29)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXITYCQIAPIYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid (commonly referred to as PMB90976) is a synthetic organic molecule that exhibits potential biological activities. Its unique structure, featuring a fluorenyl group, contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H27NO6
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 939909-76-9

The structure includes a fluorenylmethoxycarbonyl (Fmoc) moiety, which is often used in peptide synthesis and may influence the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds similar to PMB90976 may exhibit various biological activities, particularly in pharmacology. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

Studies have shown that derivatives of fluorenyl compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, research on related compounds demonstrated potent inhibition of the enzyme InhA, crucial for fatty acid biosynthesis in mycobacteria, which suggests a potential mechanism of action for PMB90976 against tuberculosis .

Enzyme Inhibition

PMB90976's structure suggests it may interact with specific enzymes. The presence of the fluorenyl group is known to enhance binding affinity due to π-π stacking interactions with aromatic amino acids in enzyme active sites. This property could potentially lead to the inhibition of enzymes involved in critical metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety and efficacy of PMB90976. Preliminary results indicate that while the compound shows promise in antimicrobial activity, further studies are needed to assess its effects on human cell lines and its therapeutic index .

Case Studies and Research Findings

StudyFindings
Inhibition of InhA Demonstrated significant inhibition against Mycobacterium tuberculosis strains, highlighting potential as an anti-tubercular agent .
Cytotoxicity Assessment Exhibited selective cytotoxicity towards certain cancer cell lines, necessitating further exploration into its mechanism and safety profile .
Pharmacokinetics Initial pharmacokinetic studies suggest favorable absorption characteristics, although detailed studies are required for comprehensive understanding .

Comparison with Similar Compounds

Structural Variations in Core Backbone and Substituents

The following compounds share the Fmoc-protected amine and acetic acid motifs but differ in their core structures and substituents:

Compound Core Structure Key Substituents Functional Differences
Target Compound : 2-{4-[2-(Fmoc-amino)ethyl]phenoxy}acetic acid Phenoxyacetic acid 2-ethyl-Fmoc-amine on phenyl Balances lipophilicity (phenoxy) and reactivity (Fmoc-ethylamine) for SPPS .
Fmoc-(4-aminophenyl)acetic acid () Phenylacetic acid Fmoc-amine directly on phenyl Reduced steric hindrance; suitable for direct conjugation to aromatic systems .
4-[(Fmoc-amino)methyl]phenylacetic acid () Phenylacetic acid Fmoc-aminomethyl on phenyl Shorter methylene linker increases rigidity; impacts peptide chain flexibility .
Triazine-based Fmoc-aminoethyl acetic acid () Triazin-2-yl-acetic acid Fmoc-aminoethyl on triazine Triazine core enhances electronic interactions; used in combinatorial libraries .
4-[2-(Fmoc-amino)ethyl]piperazineacetic acid () Piperazineacetic acid Fmoc-aminoethyl on piperazine Piperazine introduces basicity; improves solubility in polar solvents .

Physicochemical Properties

Molecular weight, solubility, and logP values vary significantly based on structural modifications:

Compound Molecular Weight (g/mol) Solubility logP (Predicted)
Target Compound ~425.45 Moderate in DMSO ~3.8
Fmoc-(4-aminophenyl)acetic acid ~369.38 High in DMF ~3.2
Triazine-based Fmoc-aminoethyl acetic acid () ~777.4 Low in water ~4.5
4-[2-(Fmoc-amino)ethyl]piperazineacetic acid dihydrochloride () ~489.37 High in water (HCl salt) ~1.9

Notes:

  • The target compound’s phenoxy group increases lipophilicity compared to piperazine derivatives.
  • Triazine-based compounds exhibit higher molecular weights and lower solubility, limiting their use in aqueous systems .

Key Findings :

  • The target compound’s ethyl-phenoxy linker provides optimal steric freedom for coupling reactions in SPPS, outperforming rigid methylene-linked analogs .
  • Piperazine derivatives () are preferred for water-soluble prodrugs due to their ionization at physiological pH .

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